molecular formula C24H30O6 B600954 Unii-J3826B2rsy CAS No. 192704-82-8

Unii-J3826B2rsy

Cat. No. B600954
M. Wt: 414.50
InChI Key:
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Description

Unii-J3826B2rsy is a chemical compound with the molecular formula C24H30O6 . It is also known as Eplerenone impurity B [EP] and has a molecular weight of 414.5 g/mol . The IUPAC name for this compound is methyl (1S,2S,4R,5R,6R,9S,10S,11R,18R)-5,18-dimethyl-5’,15-dioxospiro [3-oxapentacyclo [8.8.0.02,4.05,9.013,18]octadec-13-ene-6,2’-oxolane]-11-carboxylate .


Molecular Structure Analysis

The molecular structure of Unii-J3826B2rsy can be represented by different formats such as InChI, InChIKey, Canonical SMILES, and Isomeric SMILES . For instance, the Isomeric SMILES representation is C[C@]12CCC(=O)C=C1CC@H[C@]5([C@H]3CC[C@@]56CCC(=O)O6)C)C(=O)OC .


Physical And Chemical Properties Analysis

Unii-J3826B2rsy has a molecular weight of 414.5 g/mol . It has an XLogP3 value of 1, indicating its lipophilicity . It does not have any hydrogen bond donors .

Scientific Research Applications

Global Substance Registration System and UNIIs

The Global Substance Registration System (GSRS), a collaborative effort between the US FDA and the National Center for Advancing Translational Sciences, includes the unique ingredient identifier (UNII) Unii-J3826B2rsy. This system provides rigorous scientific descriptions of substances relevant to regulated products and medicine. The GSRS, with its public, manually curated dataset, organizes regulatory submissions and markets product data, supporting translational research. Unique identifiers like Unii-J3826B2rsy in the dataset are essential for identifying medicinal substances, benefiting medicine and translational research (Peryea et al., 2020).

Nanoparticle Synthesis in Chemical Research

Inorganic nanoparticles, although not directly citing Unii-J3826B2rsy, represent a field where such unique identifiers could be crucial. These nanoparticles are pivotal in the development of novel materials, playing a significant role in advancements in various industries, including technology and electronics. The identification and classification of such nanoparticles for research and development could benefit from systems like GSRS (Cushing, Kolesnichenko, O'Connor, 2004).

Integration of Theoretical and Experimental Studies

Organizations like the Joint Institute for Nuclear Research (JINR) exemplify the integration of fundamental theoretical and experimental studies with the development and application of cutting-edge technologies. Unique identifiers such as Unii-J3826B2rsy could potentially play a role in organizing and facilitating such large-scale, multidisciplinary research efforts (Matveev, 2016).

Translating Research into Innovations and Ventures

The National Collegiate Inventors and Innovators Alliance (NCIIA) emphasizes the translation of scientific research into practical innovations. In contexts like these, where research is turned into tangible applications, accurate identification and classification of substances, as facilitated by identifiers like Unii-J3826B2rsy, are crucial for innovation and development (Giordan, Shartrand, Steig, Weilerstein, 2011).

properties

IUPAC Name

methyl (1S,2S,4R,5R,6R,9S,10S,11R,18R)-5,18-dimethyl-5',15-dioxospiro[3-oxapentacyclo[8.8.0.02,4.05,9.013,18]octadec-13-ene-6,2'-oxolane]-11-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O6/c1-22-7-4-13(25)10-12(22)11-14(21(27)28-3)17-15-5-8-24(9-6-16(26)30-24)23(15,2)20-19(29-20)18(17)22/h10,14-15,17-20H,4-9,11H2,1-3H3/t14-,15+,17+,18-,19+,20+,22+,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIRIYASLUPKQB-KPHSNMAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CC(C3C2C4C(O4)C5(C3CCC56CCC(=O)O6)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2[C@H]4[C@H](O4)[C@]5([C@H]3CC[C@@]56CCC(=O)O6)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Unii-J3826B2rsy

CAS RN

192704-82-8
Record name 11alpha,12alpha-Epoxy-7alpha-(methoxycarbonyl)-3-oxo-17alpha-pregn-4-ene-21,17-carbolactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192704828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11.ALPHA.,12.ALPHA.-EPOXY-7.ALPHA.-(METHOXYCARBONYL)-3-OXO-17.ALPHA.-PREGN-4-ENE-21,17-CARBOLACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3826B2RSY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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